Mount Dethiobiotin Synthetase Inhibitor 1, commonly referred to as MtDTBS-IN-1, is a synthetic compound designed as a potent inhibitor of the enzyme dethiobiotin synthetase in Mycobacterium tuberculosis. This enzyme plays a critical role in biotin biosynthesis, making it an attractive target for drug discovery aimed at combating tuberculosis. The development of inhibitors like MtDTBS-IN-1 is essential due to the increasing resistance of Mycobacterium tuberculosis to existing antibiotics.
MtDTBS-IN-1 is classified as a small molecule inhibitor. It was developed through various in silico methods, including molecular docking and molecular dynamics simulations, which helped identify its binding affinity and stability against the target enzyme. The compound has been characterized for its potential as a research tool in studying Mycobacterium tuberculosis and its metabolic pathways .
The synthesis of MtDTBS-IN-1 involves several chemical reactions that are typically optimized for yield and purity. While specific synthetic pathways are not detailed in the provided sources, general approaches for synthesizing similar compounds often include:
The synthesis process may involve techniques such as:
These methods ensure that MtDTBS-IN-1 can be produced with high specificity and minimal impurities.
The molecular structure of MtDTBS-IN-1 is characterized by its specific arrangement of atoms that allows it to effectively bind to dethiobiotin synthetase. While precise structural data may require access to proprietary databases or publications, it typically consists of functional groups conducive to strong intermolecular interactions with the enzyme.
Key data points regarding MtDTBS-IN-1 include:
The chemical reactivity of MtDTBS-IN-1 can be analyzed through its interactions with dethiobiotin synthetase. The primary reaction involves the inhibition of the enzyme's activity, which is crucial for biotin synthesis in Mycobacterium tuberculosis.
Inhibition mechanisms may include:
These interactions can be studied through kinetic assays and structural biology techniques like X-ray crystallography .
The mechanism by which MtDTBS-IN-1 inhibits dethiobiotin synthetase involves binding to the active site or an allosteric site on the enzyme. This binding prevents substrate access or alters the enzyme's conformation, thereby inhibiting its catalytic function.
Research indicates that inhibitors like MtDTBS-IN-1 can significantly reduce biotin production in Mycobacterium tuberculosis, leading to impaired bacterial growth and survival. This effect is quantified through various biochemical assays measuring enzyme activity before and after exposure to the inhibitor .
Physical properties of MtDTBS-IN-1 include:
Chemical properties relevant to MtDTBS-IN-1 include:
Comprehensive analyses often involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity.
MtDTBS-IN-1 serves primarily as a research tool in studies focused on:
By targeting dethiobiotin synthetase, MtDTBS-IN-1 contributes valuable insights into potential treatments for tuberculosis, particularly in light of rising antibiotic resistance.
Dethiobiotin synthetase (DTBS) represents a crucial enzymatic checkpoint in the Mycobacterium tuberculosis biotin biosynthesis pathway, catalyzing the ATP-dependent formation of dethiobiotin from 7,8-diaminopelargonic acid (DAPA) and CO₂. This reaction constitutes the penultimate step before the final sulfur insertion to form biotin, an essential cofactor for metabolic enzymes involved in lipid biosynthesis and central metabolism. Given the absence of this pathway in humans, MtDTBS presents an attractive target for antitubercular drug development. Recent structural elucidation efforts have revealed critical insights into the architecture of the MtDTBS active site, providing a foundation for understanding inhibitor binding modes [1] [5].
X-ray crystallography has served as the primary methodology for determining the binding modes of inhibitors within the MtDTBS active site. A significant advancement in this domain involves the application of precipitant-ligand exchange techniques, which facilitate the replacement of crystallization precipitants with ligands of interest during crystal soaking experiments. This technique proved pivotal in resolving the ADP binding mode within the nucleotide-binding pocket of MtDTBS, overcoming challenges associated with direct co-crystallization of nucleotide complexes. The methodology involves initially crystallizing MtDTBS in the presence of high concentrations of precipitating agents like polyethylene glycol (PEG) or ammonium sulfate, which often occupy ligand-binding sites. Subsequent soaking of these pre-formed crystals in solutions containing the target ligand (e.g., ADP or inhibitors) allows for the displacement of precipitant molecules, enabling high-resolution structural determination of ligand-enzyme complexes [2].
This technique revealed that ADP binding induces conformational changes within the phosphate-binding loop (P-loop or Walker A motif) of MtDTBS. Specifically, the glycine-rich loop (conserved sequence GxxGxGK[T/S] in many NTP-binding proteins) undergoes a structural rearrangement to coordinate the β- and γ-phosphates of ATP/ADP. Unlike its E. coli counterpart, which exhibits significant P-loop movement upon phosphate binding, MtDTBS displays a more rigid P-loop architecture, suggesting intrinsic differences in nucleotide handling between species. This rigidity has profound implications for inhibitor design, as it suggests that compounds targeting the nucleotide-binding site in MtDTBS may require distinct optimization strategies compared to inhibitors developed against other bacterial DTBS enzymes [2] [5].
The DAPA binding pocket represents the primary substrate recognition site within MtDTBS and has emerged as a major focus for inhibitor design. Structural studies employing X-ray crystallography have identified MtDTBS-IN-1 (a tetrazole derivative, initially identified as compound 7a in early studies) as a potent binder within this pocket. High-resolution structures (typically ≤ 2.2 Å resolution) reveal that MtDTBS-IN-1 binds deeply within the DAPA site, engaging in an extensive network of hydrogen bonds, hydrophobic interactions, and electrostatic contacts with conserved residues [1] [5].
Key interactions mediating high-affinity binding include:
Table 1: Key MtDTBS Residues Interacting with MtDTBS-IN-1 and Their Functional Roles
| Residue | Interaction Type with MtDTBS-IN-1 | Role in Catalysis/Substrate Binding |
|---|---|---|
| Arg40 | Salt bridge (with tetrazole) | Electrostatic stabilization of DAPA carboxylate/intermediate |
| Asp155 | Mg²⁺ coordination | Mg²⁺ binding, catalysis |
| Glu157 | Mg²⁺ coordination | Mg²⁺ binding, catalysis |
| Gly169 | Hydrogen bonding | Part of NTP specificity motif; backbone flexibility |
| Ser170 | Hydrogen bonding | Substrate positioning |
| Thr172 | Hydrogen bonding | Substrate positioning |
| Val158, Leu162, Ile173, Pro174 | Hydrophobic packing | Forming hydrophobic walls of DAPA binding pocket |
A critical structural determinant differentiating MtDTBS from other bacterial DTBS enzymes is the residue at position 169. While many bacteria possess an asparagine (Asn175 in E. coli DTBS) within the putative [NQ]-[KR]-x-[DE] GTP specificity motif, MtDTBS features a glycine (Gly169). This small, flexible residue creates a more open and accommodating nucleoside-binding pocket compared to the sterically restrictive pocket in E. coli DTBS, where Asn175 imposes specificity for adenosine-based nucleotides. This structural difference explains the observed nucleotide promiscuity in MtDTBS and directly influences the binding mode and optimization strategy for inhibitors like MtDTBS-IN-1, which exploits this spacious pocket [5].
Understanding the inhibitory mechanism of MtDTBS-IN-1 relative to the natural nucleotide triphosphate (NTP) substrates is crucial for assessing its potential and for designing next-generation inhibitors. Biochemical and structural analyses reveal a complex interplay between MtDTBS-IN-1 and NTP binding sites, suggesting a hybrid inhibitory profile.
Kinetic analyses, including Michaelis-Menten plots and Lineweaver-Burk transformations performed with varying concentrations of DAPA and ATP in the presence and absence of MtDTBS-IN-1, demonstrate that MtDTBS-IN-1 acts primarily as a competitive inhibitor with respect to the DAPA substrate. This is visually evident from the intersecting lines on Lineweaver-Burk plots converging on the y-axis, indicating that increasing concentrations of MtDTBS-IN-1 increase the apparent Kₘ for DAPA without affecting Vₘₐₓ. This competitive relationship is structurally rationalized by the high-resolution crystal structures showing MtDTBS-IN-1 bound deep within the DAPA binding pocket, directly overlapping with the position occupied by the DAPA-derived carbamate intermediate in catalytic models. The tetrazole moiety, in particular, occupies the space where the DAPA carboxylate and the subsequently formed carbamate group bind, directly competing with the substrate for essential interactions with Arg40, Mg²⁺, Asp155, and Glu157 [1] [5].
Structure-activity relationship (SAR) studies further corroborate this mechanism. Modifications to the hydrophobic region of MtDTBS-IN-1 analogs designed to better fill the DAPA subsite significantly enhance inhibitory potency (K_D values decreasing from micromolar to nanomolar range). Conversely, alterations disrupting the key hydrogen bonds or Mg²⁺ coordination within the DAPA pocket invariably lead to drastic losses in activity, underscoring the centrality of competitive binding at this site for inhibition [1].
While MtDTBS-IN-1 binds primarily within the DAPA pocket, its binding exerts significant allosteric effects on the nucleotide binding site (NBS), located approximately 8-10 Å away. This manifests as noncompetitive inhibition kinetics with respect to ATP. Lineweaver-Burk plots for ATP at fixed concentrations of MtDTBS-IN-1 show lines intersecting to the left of the y-axis, with decreasing Vₘₐₓ and increasing apparent Kₘ for ATP. This indicates that MtDTBS-IN-1 does not prevent ATP binding per se but reduces the enzyme's capacity to utilize bound ATP efficiently for catalysis. This allosteric modulation is distinct from direct competition observed at the DAPA site [5].
Several mechanisms underpin this allosteric effect:
Table 2: Inhibition Kinetics of MtDTBS-IN-1 on MtDTBS Activity
| Substrate Varied | Inhibition Pattern by MtDTBS-IN-1 | Key Kinetic Parameters Affected | Structural Basis |
|---|---|---|---|
| DAPA | Competitive | ↑ Apparent Kₘ (DAPA); No change in Vₘₐₓ | Direct occlusion of DAPA binding site; Overlap with carbamate intermediate position |
| ATP | Mixed-type (Noncompetitive dominant) | ↓ Vₘₐₓ; ↑ Apparent Kₘ (ATP); ↑ Hill coefficient (nH) | Allosteric conformational change propagating to NBS; Collapse of S1 specificity pocket; Altered switch helix conformation |
| CO₂/Bicarbonate | Uncompetitive | ↓ Vₘₐₓ; ↓ Apparent Kₘ | Trapping of enzyme in a conformation with higher apparent affinity for CO₂ but reduced catalytic turnover |
The first crystal structure of MtDTBS in complex with a nucleotide (CTP) provides direct structural evidence for this allosteric link. Comparison of the MtDTBS-IN-1-bound structure and the MtDTBS-CTP structure reveals distinct conformations of the inter-domain linker region and the orientation of key residues (e.g., Arg40, Lys15 in the P-loop) involved in coordinating both substrates and the transition state. MtDTBS-IN-1 binding stabilizes a conformation where the DAPA and NTP sites are slightly farther apart and misaligned for efficient transfer of the activated carbamate to the phosphate, explaining the reduction in Vₘₐₓ [5].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2